N-PHENYL-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-PHENYL-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of N-PHENYL-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE can be achieved through various synthetic routes. One common method involves the reaction of 4-(pyrrolidine-1-sulfonyl)phenylamine with phenylpropanoic acid under specific reaction conditions . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-PHENYL-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Various nucleophiles can substitute the sulfonyl group under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-PHENYL-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: This compound is being explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-PHENYL-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The pyrrolidine ring plays a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
N-PHENYL-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Sulfonyl-containing compounds: These compounds have similar chemical properties and reactivity.
Phenylpropanoic acid derivatives: These compounds share the phenylpropanoic acid moiety and have similar synthetic routes.
The uniqueness of this compound lies in its specific combination of these functional groups, which can lead to distinct biological and chemical properties .
Properties
IUPAC Name |
N-phenyl-3-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(20-17-6-2-1-3-7-17)13-10-16-8-11-18(12-9-16)25(23,24)21-14-4-5-15-21/h1-3,6-9,11-12H,4-5,10,13-15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHWWACQMRWYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.